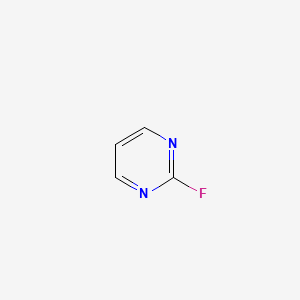

2-Fluoropyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYAFBQOXCGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185466 | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-35-6 | |

| Record name | 2-Fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031575356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data Analysis of 2-Fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-fluoropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this and similar fluorinated pyrimidine derivatives.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound. Where direct experimental data for this compound was not publicly available, data from the closely related compound 2-fluoropyridine is provided as a reasonable estimate and is noted accordingly.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-4 | ~8.8 (estimated) | d | ||

| H-5 | ~7.4 (estimated) | t | ||

| H-6 | ~8.2 (estimated) | d | Data for 2-fluoropyridine in CDCl₃ shows signals at 8.23 (d), 7.78 (t), and 7.18 (t) ppm.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Notes |

| C-2 | ~163 (estimated) | ~240 (¹JCF) | Data for 2-fluoropyridine shows the C-2 signal at ~163.5 ppm with a ¹JCF of ~238 Hz.[2][3][4] |

| C-4 | ~158 (estimated) | ||

| C-5 | ~122 (estimated) | ||

| C-6 | ~150 (estimated) |

Table 3: ¹⁹F NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Notes |

| F-2 | -60 to -80 (estimated) | The chemical shift is relative to CFCl₃. Aromatic fluorides typically appear in this range.[5] For comparison, the ¹⁹F chemical shift of 2-fluoropyridine is approximately -69 ppm.[6] |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Strong | C=C and C=N ring stretching |

| ~1250-1150 | Strong | C-F stretch[7] |

| ~900-700 | Strong | C-H out-of-plane bending |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 98 | High | [M]⁺ (Molecular Ion) |

| 71 | Medium | [M - HCN]⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[8][9] The choice of solvent is critical and should not have signals that overlap with the analyte peaks.[8][9]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[10]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak or TMS.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high abundance, high sensitivity nucleus.[11] A simple pulse-acquire sequence is usually sufficient. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[12]

-

Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid transmission cell.[12]

-

ATR-FTIR: For a quick analysis, a single drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[13][14]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the salt plates/solvent/empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) can also be used.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method suitable for small, relatively stable organic molecules which can provide valuable fragmentation information.[15][16] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with minimal fragmentation.[17][18][19]

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions and their relative abundances.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathway: Inhibition of Thymidylate Synthase

Many fluoropyrimidine-based drugs exert their therapeutic effect by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. The following diagram illustrates this mechanism of action.

References

- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 11. biophysics.org [biophysics.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 18. as.uky.edu [as.uky.edu]

- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2-Fluoropyrimidines as Antimetabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-fluoropyrimidines as a class of antimetabolite drugs, with a primary focus on the archetypal agent, 5-fluorouracil (5-FU), and its prodrugs. This document details the metabolic activation, molecular targets, and catabolic pathways that govern the efficacy and toxicity of these widely used chemotherapeutic agents.

Introduction to 2-Fluoropyrimidines

2-Fluoropyrimidines are a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1] Structurally analogous to endogenous pyrimidines, these drugs exert their cytotoxic effects by interfering with the synthesis and function of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] The central paradigm of their action involves intracellular conversion to active metabolites that inhibit key enzymatic pathways and incorporate into nucleic acids.

Anabolic Pathway: Activation to Cytotoxic Nucleotides

The parent drug, typically 5-fluorouracil (5-FU), is a prodrug that must be anabolized to its active nucleotide forms to exert its anticancer effects. This multi-step intracellular conversion results in three key active metabolites: 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), 5-fluorouridine 5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP).[3]

The anabolic activation of 5-FU can proceed through several enzymatic routes:

-

Conversion to FUMP: 5-FU can be directly converted to 5-fluorouridine 5'-monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). Alternatively, it can be first converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), followed by phosphorylation to FUMP by uridine kinase (UK).[3]

-

Formation of FUTP: FUMP is subsequently phosphorylated to 5-fluorouridine 5'-diphosphate (FUDP) and then to the active metabolite FUTP .[3]

-

Formation of FdUMP and FdUTP: FUDP can be reduced by ribonucleotide reductase (RR) to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP). FdUDP can then be phosphorylated to the active metabolite FdUTP or dephosphorylated to FdUMP . An alternative pathway for FdUMP formation involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine phosphorylase (TP), followed by phosphorylation by thymidine kinase (TK).[3]

digraph "Anabolic_Pathway_of_5FU" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes

"5FU" [label="5-Fluorouracil (5-FU)", fillcolor="#FBBC05", fontcolor="#202124"];

"FUR" [label="5-Fluorouridine (FUR)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FUMP" [label="5-Fluorouridine 5'-monophosphate (FUMP)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FUDP" [label="5-Fluorouridine 5'-diphosphate (FUDP)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FUTP" [label="5-Fluorouridine 5'-triphosphate (FUTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"FUDR" [label="5-Fluoro-2'-deoxyuridine (FUDR)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FdUMP" [label="5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"FdUDP" [label="5-Fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FdUTP" [label="5-Fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

"5FU" -> "FUR" [label="Uridine Phosphorylase (UP)"];

"FUR" -> "FUMP" [label="Uridine Kinase (UK)"];

"5FU" -> "FUMP" [label="Orotate Phosphoribosyl-transferase (OPRT)"];

"FUMP" -> "FUDP" [label="UMP-CMP Kinase"];

"FUDP" -> "FUTP" [label="Nucleoside Diphosphate Kinase"];

"5FU" -> "FUDR" [label="Thymidine Phosphorylase (TP)"];

"FUDR" -> "FdUMP" [label="Thymidine Kinase (TK)"];

"FUDP" -> "FdUDP" [label="Ribonucleotide Reductase (RR)"];

"FdUDP" -> "FdUMP" [label="dUTPase"];

"FdUDP" -> "FdUTP" [label="Nucleoside Diphosphate Kinase"];

// Styling for active metabolites

FUTP [shape=ellipse, style="filled,bold", color="#EA4335", fontcolor="#FFFFFF"];

FdUMP [shape=ellipse, style="filled,bold", color="#EA4335", fontcolor="#FFFFFF"];

FdUTP [shape=ellipse, style="filled,bold", color="#EA4335", fontcolor="#FFFFFF"];

}

Figure 2: Core cytotoxic mechanisms of 5-FU active metabolites.

Catabolic Pathway: The Role of Dihydropyrimidine Dehydrogenase (DPD)

The clinical pharmacology of 5-FU is significantly influenced by its catabolism, with over 80% of an administered dose being rapidly degraded in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU to the inactive metabolite dihydrofluorouracil (DHFU).[4] The activity of DPD exhibits considerable inter-individual variability, which can lead to unpredictable drug exposure and toxicity.

Patients with DPD deficiency are at a high risk of severe, and sometimes fatal, toxicity from standard doses of 5-FU due to reduced drug clearance and increased systemic exposure. This has led to the development of strategies to modulate DPD activity.

```dot

digraph "Catabolic_Pathway_of_5FU" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes

"5FU" [label="5-Fluorouracil (5-FU)", fillcolor="#FBBC05", fontcolor="#202124"];

"DHFU" [label="Dihydrofluorouracil (DHFU)\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FUPA" [label="α-Fluoro-β-ureidopropionate (FUPA)", fillcolor="#F1F3F4", fontcolor="#202124"];

"FBAL" [label="α-Fluoro-β-alanine (FBAL)", fillcolor="#F1F3F4", fontcolor="#202124"];

"DPD_Inhibitors" [label="DPD Inhibitors\n(e.g., Eniluracil, Gimeracil)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

"DPD" [label="Dihydropyrimidine\nDehydrogenase (DPD)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

"5FU" -> "DHFU" [label="DPD"];

"DHFU" -> "FUPA" [label="Dihydropyrimidinase"];

"FUPA" -> "FBAL" [label="β-Ureidopropionase"];

"DPD_Inhibitors" -> "DPD" [label="Inhibit", dir=tee];

}

Figure 4: Experimental workflow for LC-MS/MS quantification.

Conclusion

The antimetabolite action of 2-fluoropyrimidines is a well-defined process involving intracellular activation to cytotoxic nucleotides that disrupt DNA and RNA synthesis and function. The primary mechanism, inhibition of thymidylate synthase by FdUMP, remains a critical target in cancer therapy. Understanding the intricate balance between anabolic activation and catabolic degradation, particularly the role of DPD, is crucial for optimizing therapeutic strategies and mitigating toxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of 2-fluoropyrimidine pharmacology and to develop novel approaches to enhance their efficacy in the treatment of cancer.

References

Early research and discovery of fluoropyrimidine compounds

An In-depth Technical Guide on the Early Research and Discovery of Fluoropyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of fluoropyrimidine compounds, most notably 5-fluorouracil (5-FU), in the mid-20th century marked a pivotal moment in the history of oncology. This guide provides a detailed technical overview of the seminal research that led to the discovery, synthesis, and early clinical application of these foundational chemotherapeutic agents. We will delve into the experimental protocols, quantitative data from early studies, and the logical frameworks that guided this pioneering work.

The Rationale and Discovery

The journey of fluoropyrimidines began with a rational approach to cancer therapy. It was observed that rat hepatomas utilized the pyrimidine uracil for nucleic acid synthesis more rapidly than normal tissues. This finding led Dr. Charles Heidelberger and his team at the University of Wisconsin to hypothesize that an antimetabolite of uracil could selectively inhibit tumor growth.[1] This led to the synthesis of 5-fluorouracil in 1957, a compound where the hydrogen at the 5th position of uracil is replaced by a fluorine atom.[1][2]

Synthesis of 5-Fluorouracil

The original synthesis of 5-fluorouracil was a significant achievement in medicinal chemistry. The following protocol is based on the methods described in the 1950s.

Experimental Protocol: Synthesis of 5-Fluorouracil

Method 1: From Uracil by Direct Fluorination [3][4]

-

Reaction Setup: A suspension of uracil in a suitable solvent (e.g., acetic acid or anhydrous hydrofluoric acid) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).[3][4]

-

Fluorination: A diluted mixture of fluorine gas in an inert gas (e.g., 20% fluorine in nitrogen) is bubbled through the uracil suspension at a controlled temperature (e.g., -10°C to 0°C).[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography to check for the disappearance of the starting material, uracil.[4]

-

Quenching and Isolation: Once the reaction is complete, the excess fluorine is purged, and the reaction mixture is quenched. The crude product is then isolated by evaporation of the solvent.

-

Purification: The crude 5-fluorouracil is purified by recrystallization from water, often with the use of activated charcoal to remove colored impurities.[4]

Method 2: Multi-step Synthesis [4]

An alternative early method involved a multi-step process:

-

Condensation of ethyl fluoroacetate with ethyl formate in the presence of a base like potassium ethoxide to form ethyl formylfluoroacetate enolate.[4]

-

Condensation of the enolate with an alkylisothiourea salt.[4]

-

Subsequent hydrolysis of the resulting intermediate to yield 5-fluorouracil.[4]

Mechanism of Action: Early Discoveries

Early research quickly elucidated two primary mechanisms by which 5-FU exerts its cytotoxic effects.

Inhibition of Thymidylate Synthase

The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is the enzyme thymidylate synthase (TS).[5] TS is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP.[5] This leads to a depletion of thymidine, resulting in a state of "thymineless death" in rapidly dividing cancer cells.[5]

Incorporation into Nucleic Acids

Metabolites of 5-FU can also be incorporated into both RNA and DNA.[1] The incorporation of 5-fluorouridine triphosphate (FUTP) into RNA disrupts RNA processing and function. The incorporation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) into DNA leads to DNA damage and fragmentation.

Experimental Protocols

The following are detailed protocols for key experiments used in the early evaluation of fluoropyrimidines.

Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs as its cofactor is oxidized.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), EDTA, and the enzyme source (purified TS or cell lysate).

-

Substrate and Cofactor Addition: Deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate are added to the reaction mixture.

-

Spectrophotometric Monitoring: The reaction is immediately monitored in a spectrophotometer for an increase in absorbance at 340 nm over time, which corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate.

-

Activity Calculation: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: A range of concentrations of the test compound (e.g., 5-FU) is added to the wells. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Detection of 5-FU Incorporation into Nucleic Acids (Radiolabeling)

Early methods to track the fate of 5-FU within cells relied on radiolabeling.

-

Radiolabeling: Cells are incubated with radiolabeled 5-FU (e.g., [³H]5-FU or [¹⁴C]5-FU).

-

Nucleic Acid Isolation: After incubation, the cells are harvested, and DNA and RNA are isolated using standard biochemical techniques (e.g., phenol-chloroform extraction and precipitation).

-

Quantification: The amount of radioactivity incorporated into the isolated nucleic acids is measured using a scintillation counter. This provides a quantitative measure of 5-FU incorporation.

Preclinical Evaluation

The preclinical evaluation of 5-FU followed the typical workflow for anticancer drug development in the mid-20th century.

In Vivo Antitumor Activity

Early in vivo studies of 5-FU were conducted in various rodent tumor models.

| Tumor Model | Animal | Route of Administration | Observation |

| Sarcoma 180 | Mouse | Intraperitoneal | Significant inhibition of tumor growth |

| Ehrlich Ascites Carcinoma | Mouse | Intraperitoneal | Increased survival time |

| Rat Carcinosarcoma | Rat | Intravenous | Tumor regression |

Preclinical Toxicology

Toxicology studies were performed in rats and dogs to determine the safety profile of 5-FU before human trials.

| Animal Model | Route of Administration | Key Toxicities Observed |

| Rat | Intravenous | Bone marrow suppression (leukopenia), gastrointestinal toxicity (diarrhea, stomatitis) |

| Dog | Intravenous | Similar to rats, with notable hematological and gastrointestinal effects |

Early Clinical Trials

The first clinical studies of 5-fluorouracil were led by Dr. Anthony R. Curreri at the University of Wisconsin Hospital. The landmark 1958 paper reported the initial findings in 103 patients with a variety of advanced cancers.[5]

Summary of Early Clinical Trial Data (Curreri et al., 1958)

| Tumor Type | Number of Patients | Dosage Regimen | Objective Response Rate | Notable Toxicities |

| Breast Carcinoma | 28 | 15 mg/kg daily for 5 days, then 7.5 mg/kg every other day | 32% | Stomatitis, diarrhea, leukopenia |

| Colorectal Carcinoma | 35 | 15 mg/kg daily for 5 days, then 7.5 mg/kg every other day | 20% | Stomatitis, diarrhea, leukopenia |

| Ovarian Carcinoma | 8 | 15 mg/kg daily for 5 days, then 7.5 mg/kg every other day | 25% | Nausea, vomiting, leukopenia |

| Other Solid Tumors | 32 | Varied | ~22% | Hematologic and gastrointestinal toxicities |

| Overall | 103 | - | ~25% | Stomatitis, diarrhea, leukopenia, nausea, vomiting |

A key finding from these early trials was that objective tumor regression was almost exclusively observed in patients who also experienced some degree of toxicity, highlighting the narrow therapeutic index of 5-FU.[5]

The Advent of Fluoropyrimidine Prodrugs

The challenges of 5-FU administration, including its short half-life and severe toxicity, spurred the development of prodrugs designed to improve its pharmacokinetic profile and tumor selectivity.

-

Floxuridine (FUDR): A deoxyribonucleoside analog of 5-FU, it is more readily converted to the active metabolite FdUMP.

-

Tegafur: An oral prodrug that is gradually metabolized to 5-FU in the liver.

-

Capecitabine: A later-generation oral prodrug that is converted to 5-FU preferentially in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.

Conclusion

The early research and discovery of fluoropyrimidine compounds represent a landmark in the history of rational drug design in oncology. From the initial hypothesis-driven synthesis of 5-fluorouracil to its preclinical and clinical evaluation, this body of work laid the foundation for decades of cancer chemotherapy. The insights gained into the mechanisms of action and the challenges of toxicity have continued to drive the development of new and improved fluoropyrimidine-based therapies, which remain a cornerstone of treatment for many solid tumors today.

References

- 1. Systemic overview of 5-FU based chemotherapy in stomach cancer [kjco.org]

- 2. Sources of thymidine and analogs fueling futile damage-repair cycles and ss-gap accumulation during thymine starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]

- 4. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]

- 5. aacrjournals.org [aacrjournals.org]

2-Fluoropyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoropyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental properties, synthetic methodologies, and the broader biological context of fluoropyrimidines in cancer therapy.

Core Properties of this compound

This compound is a pyrimidine derivative where a fluorine atom is substituted at the 2-position. This substitution can significantly alter the electronic properties and reactivity of the pyrimidine ring, making it a valuable building block in the synthesis of more complex molecules.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 31575-35-6 | [1] |

| Molecular Weight | 98.08 g/mol | [1] |

| Molecular Formula | C4H3FN2 | [1] |

| Physical Form | Solid or liquid | |

| Purity | 98% | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| H-Statements (Hazard) | H302, H315, H318, H332, H335 | [1] |

| P-Statements (Precautionary) | P261, P305+P351+P338 | |

| Signal Word | Warning |

Synthetic and Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

Nucleophilic substitution is a fundamental reaction for functionalizing pyrimidine rings. The fluorine atom at the 2-position of this compound can act as a leaving group, particularly when the ring is activated.

Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, or alcohol)

-

Base (e.g., Potassium Carbonate, Triethylamine)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile)

-

Reaction vessel with stirrer and condenser

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a stirred solution of the desired nucleophile in an anhydrous solvent, add a suitable base.

-

Stir the resulting suspension at room temperature for 20-30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyrimidine derivative.[2][3][4][5][6]

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While this compound itself might not be the most common substrate, the principles can be applied to its derivatives or related compounds. This protocol is adapted from procedures for similar heterocyclic compounds.[7][8][9][10][11]

Materials:

-

Aryl or heteroaryl halide/triflate derivative of pyrimidine

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Na3PO4, Cs2CO3)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

-

Microwave vial or standard reaction flask with reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a microwave vial or reaction flask, combine the pyrimidine derivative, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the solvent system.

-

If not using a microwave reactor, degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from minutes in a microwave to several hours with conventional heating). Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography to yield the desired coupled product.[7][8][9][10][11]

Biological Activity and Signaling Pathways of Fluoropyrimidines

Direct signaling pathways for this compound are not well-documented. However, the broader class of fluoropyrimidines, most notably 5-Fluorouracil (5-FU), has a well-established mechanism of action as an antimetabolite in cancer therapy. This compound serves as a precursor or building block for more complex molecules that may exhibit biological activity. The general pathways for fluoropyrimidines are illustrated below.

Fluoropyrimidine Metabolism and Mechanism of Action

Fluoropyrimidine drugs are prodrugs that are converted intracellularly to active metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[12][13][14][15][16][17]

Caption: Metabolic activation of fluoropyrimidines and their cytotoxic mechanisms.

Dihydropyrimidine Dehydrogenase (DPD) Catabolic Pathway

The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe toxicity from standard doses of fluoropyrimidine drugs.[18][19][20]

Caption: The catabolic pathway of 5-Fluorouracil mediated by DPD.

Conclusion

This compound is a valuable chemical entity with a confirmed CAS number and molecular weight. While it is not a frontline therapeutic agent itself, its utility as a synthetic intermediate in the development of novel pharmaceuticals and research compounds is significant. The general experimental protocols for nucleophilic substitution and Suzuki-Miyaura coupling provide a framework for its application in synthetic chemistry. The biological context of the broader fluoropyrimidine class highlights the importance of this chemical scaffold in anticancer drug discovery and the critical role of pharmacogenomics in personalizing therapy. Further research into the specific biological activities of this compound derivatives may unveil new therapeutic opportunities.

References

- 1. This compound | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

- 10. youtube.com [youtube.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 15. europeanreview.org [europeanreview.org]

- 16. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]

- 19. aacrjournals.org [aacrjournals.org]

- 20. youtube.com [youtube.com]

The Quantum Realm of 2-Fluoropyrimidine: A Deep Dive into Reactivity and Stability

For Immediate Release

A Comprehensive Theoretical Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of 2-Fluoropyrimidine's reactivity and stability, offering a foundational resource for professionals in drug development and molecular research. Through a meticulous review of computational studies, this document provides key data, methodologies, and visual models to illuminate the chemical behavior of this crucial molecular scaffold.

Core Concepts in this compound's Chemical Behavior

Theoretical studies, primarily leveraging Density Functional Theory (DFT), have become indispensable in predicting and understanding the intricate reactivity and stability of halogenated heterocycles like this compound. These computational approaches allow for the precise calculation of molecular geometries, electronic properties, and reaction energetics, offering insights that complement and guide experimental work. The introduction of a fluorine atom at the 2-position of the pyrimidine ring significantly alters its electronic landscape, influencing its susceptibility to nucleophilic attack, its stability, and its potential metabolic pathways.

Quantitative Insights into Molecular Properties

Computational chemistry provides a wealth of quantitative data that characterizes the stability and reactivity of this compound. The following tables summarize key parameters obtained from theoretical calculations, offering a comparative overview for researchers.

Table 1: Calculated Molecular Geometry Parameters

| Parameter | Bond Length (Å) / Angle (°) | Computational Method |

| C2-F Bond Length | Data not available in search results | Specify Method |

| C2-N1 Bond Length | Data not available in search results | Specify Method |

| N1-C2-N3 Angle | Data not available in search results | Specify Method |

(Note: Specific bond lengths and angles for this compound were not explicitly found in the initial search. This table serves as a template for data that would be included from relevant computational studies.)

Table 2: Key Reactivity and Stability Descriptors

| Descriptor | Value | Computational Method |

| HOMO Energy (eV) | Data not available in search results | Specify Method |

| LUMO Energy (eV) | Data not available in search results | Specify Method |

| HOMO-LUMO Gap (eV) | Data not available in search results | Specify Method |

| Gibbs Free Energy of Activation (kcal/mol) | Data not available in search results | Specify Method |

Experimental and Computational Protocols

The theoretical investigation of this compound's reactivity and stability hinges on robust computational methodologies. The following outlines a typical workflow for such studies.

Density Functional Theory (DFT) Calculations

A prevalent method for these theoretical investigations is Density Functional Theory (DFT). A common approach involves geometry optimization and frequency calculations to ensure the identified structures correspond to energy minima.

-

Functional and Basis Set: A frequently used combination is the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between computational cost and accuracy for systems of this nature.

-

Solvation Models: To simulate reactions in a cellular environment, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often employed to account for the solvent effects.

-

Reactivity Descriptors: Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[1] A smaller gap generally suggests higher reactivity.

-

Transition State Search: To study reaction mechanisms, transition state geometries are located and characterized by the presence of a single imaginary frequency. This allows for the calculation of activation energies, providing insight into reaction kinetics.

Visualizing Reaction Pathways and Logical Workflows

Understanding the complex interplay of factors governing the reactivity of this compound is enhanced through visual representations. The following diagrams, rendered using the DOT language, illustrate key conceptual and experimental workflows.

References

The Strategic Introduction of Fluorine: Enhancing the Bioactivity of Pyrimidine-Based Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A key strategy in optimizing the pharmacological profile of these molecules is the selective incorporation of fluorine atoms. This guide provides a comprehensive overview of the multifaceted role of fluorine in modulating the bioactivity of pyrimidine derivatives, offering insights into its effects on physicochemical properties, metabolic stability, and target engagement. Detailed experimental methodologies and structured data are presented to facilitate practical application in drug discovery and development.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can profoundly alter a molecule's key physicochemical parameters, which in turn influences its pharmacokinetic and pharmacodynamic behavior. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to these modifications.[1]

One of the most significant effects of fluorination is the modulation of a compound's lipophilicity, a critical factor for membrane permeability and overall bioavailability.[2] While the fluorination of an aromatic system generally increases lipophilicity, the effect on aliphatic chains can be more nuanced, sometimes leading to a decrease.[2] Another crucial parameter is the acid dissociation constant (pKa), which influences a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding. The electron-withdrawing nature of fluorine typically lowers the pKa of nearby acidic protons.

Table 1: Physicochemical Properties of 5-Fluorouracil

| Property | Value | Source |

| Molecular Formula | C4H3FN2O2 | [3] |

| Molecular Weight | 130.077 g/mol | [3] |

| pKa | 8.0 ± 0.1 | [4] |

| Calculated logP | -0.78 ± 0.31 | [3] |

Enhancing Metabolic Stability through Fluorination

A major challenge in drug development is overcoming rapid metabolic degradation. Fluorine can be strategically incorporated to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage, thereby enhancing the metabolic stability and prolonging the half-life of the drug.[1]

The metabolic fate of the widely used anticancer drug 5-fluorouracil (5-FU) and its prodrugs, capecitabine and tegafur, is a well-studied example. A significant portion of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] Genetic variations in DPD can lead to severe toxicity in some patients, highlighting the importance of understanding metabolic pathways.[4]

Table 2: Key Enzymes in the Metabolism of Fluoropyrimidines

| Enzyme | Role | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism of 5-FU to dihydrofluorouracil (DHFU). | [4] |

| Thymidylate Synthase (TS) | Key target of 5-FU's active metabolite, FdUMP. Inhibition leads to "thymineless death" in cancer cells. | [1] |

| DNA Topoisomerase 1 (Top1) | An additional target for the anti-cancer activity of fluoropyrimidine drugs. | [1] |

| Carboxylesterase | Involved in the conversion of the prodrug capecitabine to 5'-deoxy-5-fluorocytidine (5'-dFCR). | [5] |

| Cytidine Deaminase | Converts 5'-dFCR to 5'-deoxy-5-fluorouridine (5'-dFUR) in the activation of capecitabine. | [5] |

| Thymidine Phosphorylase | The final step in the conversion of capecitabine to 5-FU. | [5] |

Fluorine's Role in Modulating Target Binding and Bioactivity

The introduction of fluorine can significantly impact a drug's binding affinity for its biological target. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its unique electronic properties can lead to favorable interactions within the target's binding pocket.[2] For instance, the strong C-F bond is critical for the mechanism of action of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), which forms a stable inhibitory complex with thymidylate synthase.[1]

The strategic placement of fluorine can also influence the conformation of a molecule, pre-organizing it for optimal binding. Furthermore, the altered electronic distribution resulting from fluorination can enhance electrostatic interactions with the target protein.

Table 3: Bioactivity of Selected Fluorinated Pyrimidine Derivatives

| Compound | Target | Bioactivity Metric | Value | Reference |

| 5-Fluorouracil (5-FU) | Thymidylate Synthase | - | Potent Inhibitor | [1] |

| Alpelisib | Phosphatidylinositol 3-kinase (PI3K) | - | Approved for breast cancer treatment | [6] |

| Capecitabine | Prodrug of 5-FU | - | Oral chemotherapeutic | [5] |

| Tegafur | Prodrug of 5-FU | - | Oral chemotherapeutic | [5] |

Experimental Protocols

Synthesis of 5-Fluorouracil (A Representative Fluorinated Pyrimidine)

A common laboratory-scale synthesis of 5-fluorouracil involves the electrophilic fluorination of uracil.[4]

Materials:

-

Uracil

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Solvent (e.g., acetic acid)

Procedure:

-

Dissolve uracil in the chosen solvent in a reaction vessel.

-

Add Selectfluor™ to the solution.

-

Stir the reaction mixture at a controlled temperature for a specified period.

-

Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and isolate the crude product.

-

Purify the 5-fluorouracil using recrystallization or column chromatography.

-

Characterize the final product using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of drug candidates.[7]

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)

-

LC-MS/MS for analysis

Procedure:

-

Seed Caco-2 cells onto the semipermeable membrane of the Transwell inserts and culture them until a confluent monolayer is formed, typically for 21 days.[8]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[9]

-

On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution to the apical (A) side of the monolayer to measure A-to-B permeability, or to the basolateral (B) side for B-to-A permeability.[7]

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

-

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[7]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[10][11]

Materials:

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (cofactor)

-

Test compound and positive control compounds

-

Acetonitrile (for reaction termination)

-

LC-MS/MS for analysis

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

Pre-incubate the liver microsomes with the test compound at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.[10]

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.[12]

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[13]

Materials:

-

Cell membranes or tissues expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-labeled) with high affinity and specificity for the target

-

Unlabeled test compound

-

Assay buffer

-

Glass fiber filters

-

Filtration manifold (cell harvester)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[13]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).

-

Allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[13]

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Visualizations

Caption: Metabolic activation and catabolism of 5-Fluorouracil (5-FU).

Caption: Workflow for fluorinated pyrimidine drug discovery.

References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 9. enamine.net [enamine.net]

- 10. mercell.com [mercell.com]

- 11. youtube.com [youtube.com]

- 12. nuvisan.com [nuvisan.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. youtube.com [youtube.com]

The Solubility of 2-Fluoropyrimidine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-fluoropyrimidine in common organic solvents. As a pivotal building block in the synthesis of novel therapeutics and functional materials, understanding its solubility is critical for reaction optimization, formulation development, and process scale-up.[1][2][3][4][5] This document outlines established experimental protocols for solubility determination and presents available data in a structured format.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. In drug discovery and development, poor aqueous solubility can hinder absorption and lead to suboptimal drug exposure.[6] Conversely, solubility in organic solvents is crucial for synthetic reactions, purification, and the preparation of formulations for preclinical and clinical studies.[1] The general principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[7][8]

The strategic incorporation of fluorine into pyrimidine-based molecules, as in this compound, is a well-established strategy in drug design to modulate properties like lipophilicity and metabolic stability.[2] This substitution can enhance a molecule's ability to cross cell membranes, a critical factor for therapeutic efficacy.[2]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature, Table 1 provides a summary of expected solubility based on general principles of chemical interactions and data from structurally related compounds. It is important to note that these are qualitative assessments and experimental determination is necessary for precise values. For a structurally related compound, 5-fluorouracil, experimental solubility data is available and presented in Table 2 for reference.[9]

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Polarity | Expected Solubility |

| Methanol | Alcohol | Polar | High |

| Ethanol | Alcohol | Polar | High |

| Isopropanol | Alcohol | Polar | Medium |

| Acetone | Ketone | Polar | High |

| Acetonitrile | Nitrile | Polar | High |

| Tetrahydrofuran (THF) | Ether | Polar | High |

| Ethyl Acetate | Ester | Medium | Medium |

| Dichloromethane (DCM) | Halogenated | Medium | High |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Low |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Very Low |

Table 2: Experimental Solubility of 5-Fluorouracil in Various Solvents at Different Temperatures[9]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Water | 278.15 | 5.85 |

| 298.15 | 9.87 | |

| 313.15 | 14.89 | |

| 333.15 | 24.54 | |

| Methanol | 278.15 | 0.38 |

| 298.15 | 0.64 | |

| 313.15 | 0.98 | |

| 333.15 | 1.62 | |

| Ethanol | 278.15 | 0.15 |

| 298.15 | 0.26 | |

| 313.15 | 0.42 | |

| 333.15 | 0.73 | |

| Acetone | 278.15 | 0.08 |

| 298.15 | 0.14 | |

| 313.15 | 0.23 | |

| 333.15 | 0.40 | |

| Acetonitrile | 278.15 | 0.11 |

| 298.15 | 0.19 | |

| 313.15 | 0.30 | |

| 333.15 | 0.51 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable process development. The following are detailed methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.[10] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[10]

-

Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[11][12] It is crucial that this step is performed at the equilibrium temperature to prevent any change in solubility.[12]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (HPLC-MS).[11][12] These methods offer the advantage of separating and quantifying the analyte from any potential impurities or degradation products.[11]

-

Data Reporting: The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction at the specified temperature.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 31575-35-6 | Benchchem [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chem.ws [chem.ws]

- 8. 溶剂混溶性表 [sigmaaldrich.com]

- 9. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Synthesis of 2-Fluoropyrimidine and its Analogs: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of fluorinated heterocyclic compounds is a critical area of study. Among these, 2-fluoropyrimidine and its derivatives are of significant interest due to their prevalence in medicinal chemistry and their role as versatile building blocks for novel therapeutic agents. The introduction of a fluorine atom at the 2-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and a variety of its analogs. The methodologies covered include the preparation of the parent this compound, followed by its derivatization through common and robust chemical transformations.

Synthesis of the Core Scaffold: this compound

The direct synthesis of this compound can be effectively achieved from its corresponding amine precursor, 2-aminopyrimidine, through a diazotization reaction in the presence of fluoroboric acid. This method, a variation of the Balz-Schiemann reaction, provides a reliable route to the target compound.

Protocol 1: Synthesis of this compound via Diazotization of 2-Aminopyrimidine

Materials:

-

2-Aminopyrimidine

-

Fluoroboric acid (HBF₄, 48% in water)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-aminopyrimidine in 48% fluoroboric acid.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at low temperature for 30-60 minutes.

-

The resulting diazonium tetrafluoroborate salt may precipitate. Isolate the salt by filtration.

-

Gently heat the isolated salt to induce thermal decomposition, yielding this compound. Alternatively, the decomposition can be carried out in a suitable high-boiling inert solvent.

-

Extract the crude this compound with diethyl ether.

-

Wash the combined organic extracts with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography to yield the final product.

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 2-Aminopyrimidine | 1. HBF₄, NaNO₂ 2. Heat | Diazotization at <5°C, then thermal decomposition | This compound | Varies |

Note: Yields for this reaction can be variable and should be optimized for specific laboratory conditions.

Synthesis of this compound Analogs

The 2-fluoro substituent on the pyrimidine ring is a good leaving group for nucleophilic aromatic substitution (SNAr), making this compound a valuable precursor for a wide range of analogs. Alternatively, functionalized fluoropyrimidines, such as 2-chloro-5-fluoropyrimidine, can be used as versatile starting materials.

A. Synthesis of 2-Aminopyrimidine Analogs via Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound or 2-chloropyrimidines with various primary and secondary amines provides a straightforward route to 2-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis can significantly reduce reaction times.[1]

General Experimental Workflow for SNAr

Caption: General workflow for the synthesis of 2-aminopyrimidine analogs.

Protocol 2: Microwave-Assisted Synthesis of 2-(Substituted-amino)pyrimidines[2]

Materials:

-

2-Chloro-4-aminopyrimidine (or other 2-halopyrimidine)

-

Substituted amine (e.g., piperazine, morpholine, aniline derivatives)

-

Triethylamine (TEA)

-

Anhydrous propanol

-

Microwave reactor vials

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a microwave reaction vial, combine 2-chloro-4-aminopyrimidine (1 equivalent) and the desired substituted amine (1 equivalent) in anhydrous propanol.

-

Add triethylamine (2 equivalents) to the mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and add a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

| 2-Halopyrimidine | Amine | Base | Solvent | Conditions | Yield (%) |

| 2-Chloro-4-aminopyrimidine | 4-Methylpiperazine | TEA | Propanol | MW, 120-140°C, 15-30 min | Good |

| 2-Chloro-4-aminopyrimidine | 4-(4-Fluorophenyl)piperazine | TEA | Propanol | MW, 120-140°C, 15-30 min | Good |

| 2-Chloro-4-aminopyrimidine | 4-(4-Bromophenyl)piperazine | TEA | Propanol | MW, 120-140°C, 15-30 min | 89.24 (EC₅₀ on HCT116)[2] |

B. Synthesis of 2-Arylpyrimidine Analogs via Suzuki-Miyaura Cross-Coupling

For the synthesis of 2-arylpyrimidine analogs, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction couples a halogenated pyrimidine with an aryl or heteroaryl boronic acid. The regioselectivity of the coupling can be controlled by the choice of starting material and reaction conditions.[3][4]

Logical Relationship in Suzuki-Miyaura Coupling

Caption: Key components for Suzuki-Miyaura cross-coupling.

Protocol 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[3]

Materials:

-

2,4-Dichloropyrimidine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (solvent mixture)

-

Microwave reactor

Procedure:

-

In a microwave reaction vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

-

Degas the solvent mixture by bubbling argon through it.

-

Add potassium carbonate (1.5 mmol), phenylboronic acid (0.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).

-

Stir the mixture under an argon atmosphere.

-

Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

-

After cooling, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| 2-Halopyrimidine | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | MW, 100°C, 15 min | 2-Chloro-4-phenylpyrimidine | 74[3][4] |

Note: This reaction shows high regioselectivity for substitution at the 4-position.

Signaling Pathways and Biological Relevance

Fluoropyrimidines are a cornerstone of chemotherapy, with 5-fluorouracil (5-FU) being a widely used drug. The mechanism of action of many fluoropyrimidine analogs involves their intracellular conversion to active metabolites that interfere with nucleic acid synthesis. For instance, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair. The incorporation of fluorinated nucleosides into DNA and RNA can also lead to cytotoxicity.

Simplified Metabolic Activation and Action of 5-Fluorouracil

Caption: Simplified pathway of 5-FU action.

The development of novel this compound analogs continues to be a promising strategy in the search for more selective and potent therapeutic agents with improved pharmacological profiles. The synthetic protocols outlined in this document provide a foundation for the exploration of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Antiviral Nucleosides Using 2-Fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogs incorporating a 2-fluoropyrimidine moiety. The introduction of fluorine into the pyrimidine ring can significantly enhance the biological activity and metabolic stability of nucleosides, making them potent inhibitors of viral replication. This document outlines the synthesis of key antiviral agents, presents their biological activity data, and illustrates the general mechanism of action.

Introduction

Fluorinated nucleoside analogs are a cornerstone of antiviral therapy, with several approved drugs used for the treatment of HIV, HBV, and HCV infections.[1][2] The presence of a fluorine atom on the pyrimidine base can alter the electronic properties of the nucleoside, influencing its interaction with viral enzymes and enhancing its resistance to metabolic degradation.[2] This document focuses on the synthetic strategies and biological evaluation of prominent this compound-containing antiviral nucleosides.

Key this compound Antiviral Nucleosides

Several antiviral drugs and clinical candidates feature a this compound core. Notable examples include:

-

Emtricitabine (FTC): A nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapy for HIV infection. It is a 5-fluoro-substituted cytosine analog.[3]

-

Sofosbuvir: A potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, forming the backbone of many modern HCV treatment regimens.[2][4]

-

Clevudine (L-FMAU): An antiviral drug used for the treatment of chronic hepatitis B (HBV). It is the L-enantiomer of a 2'-fluoro-5-methyl-arabinofuranosyluracil nucleoside.[5][6]

Data Presentation: Antiviral Activity

The following tables summarize the in vitro antiviral activity of selected this compound nucleoside analogs against various viruses. The EC50 value represents the concentration of the drug that inhibits 50% of viral replication.

Table 1: Anti-HIV Activity of Emtricitabine (FTC) [7]

| Cell Line | EC50 (µM) |

| CEM | 0.009 - 1.5 |

| PBM | 0.009 - 1.5 |

Table 2: Anti-HCV Activity of Sofosbuvir [7]

| HCV Genotype/Replicon | EC50 (µM) |

| Genotype 1a | 0.014 - 0.11 |

| Genotype 1b | 0.014 - 0.11 |

| Genotype 2a | 0.014 - 0.11 |

| Genotype 3a | 0.014 - 0.11 |

| Genotype 4a | 0.014 - 0.11 |

| Genotype 5a | 0.014 - 0.11 |

| Genotype 6a | 0.014 - 0.11 |

Table 3: Anti-HBV and Anti-EBV Activity of Clevudine (L-FMAU) [5][7]

| Virus | Cell Line | EC50 (µM) |

| HBV | 2.2.15 | 0.1 |

| EBV | P3HR1 | 5.0 |

Experimental Protocols

The following are detailed protocols for the synthesis of key antiviral nucleosides utilizing this compound derivatives.

Protocol 1: Synthesis of Emtricitabine (FTC)

This protocol outlines a key step in the synthesis of Emtricitabine, involving the coupling of a protected oxathiolane sugar moiety with silylated 5-fluorocytosine.[8][9][10]

Materials:

-

5-fluorocytosine

-

Hexamethyldisilazane (HMDS)

-

Methanesulphonic acid

-

Toluene

-

Methylene chloride (DCM)

-

(2R,5S)-5-acetoxy-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)oxy-1,3-oxathiolane (protected sugar)

-

Lewis Acid (e.g., SnCl4, TMSOTf)

-

Sodium borohydride

-

Methanol

-

Isopropyl acetate

Procedure:

-

Silylation of 5-fluorocytosine:

-

A mixture of 5-fluorocytosine (3.8 g), hexamethyldisilazane (8.1 ml), and a catalytic amount of methanesulphonic acid (0.02 ml) in toluene (27 ml) is refluxed for 3 hours.[9][10]

-

The reaction mixture is then distilled to dryness under vacuum.

-

Methylene chloride (approx. 15 ml) is added and re-evaporated under vacuum to remove excess silylating agent. The residue is redissolved in methylene chloride (30 ml).[9][10]

-

-

Glycosylation:

-

A solution of the protected sugar, (2R,5S)-5-acetoxy-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)oxy-1,3-oxathiolane (12.1 g), in methylene chloride (30 ml) is added to the silylated 5-fluorocytosine solution.[9][10]

-

The mixture is cooled, and a Lewis acid (e.g., SnCl4 or TMSOTf) is added to catalyze the coupling reaction. The reaction is stirred until completion, monitored by TLC or HPLC.

-

-

Deprotection and Reduction:

-

After completion of the glycosylation, the reaction is worked up and the crude product is obtained.

-

The crude intermediate is dissolved in methanol.

-

Sodium borohydride is added portion-wise to carry out the reductive removal of the chiral auxiliary and deacetylation.

-

The reaction is stirred until completion.

-

-

Purification:

Protocol 2: Synthesis of Sofosbuvir Core Nucleoside

This protocol describes the synthesis of the key nucleoside intermediate, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine, a precursor to Sofosbuvir.[2][4]

Materials:

-

Protected Ribose derivative (e.g., 1,3,5-tri-O-benzoyl-α-D-ribofuranose)

-

Uracil

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Organometallic reagent (e.g., Methylmagnesium bromide)

-

Fluorinating agent (e.g., Selectfluor)

-

Deprotecting agent (e.g., Sodium methoxide in methanol)

Procedure:

-

Glycosylation:

-

A mixture of the protected ribose derivative and uracil is silylated with BSA.

-

The glycosylation reaction is then carried out in the presence of TMSOTf as a catalyst to form the protected nucleoside.

-

-

Introduction of the 2'-C-Methyl Group:

-

The protected nucleoside is reacted with an organometallic reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2'-position.

-

-

Fluorination:

-

The 2'-C-methylated intermediate is then subjected to fluorination at the 2'-position using a suitable fluorinating agent like Selectfluor.

-

-

Deprotection:

-

The protecting groups (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide in methanol, to yield the core nucleoside, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine.

-

-

Purification:

-

The final product is purified using chromatographic techniques, such as silica gel column chromatography.

-

Visualizations

General Mechanism of Action of this compound Nucleoside Analogs

The following diagram illustrates the general mechanism by which this compound nucleoside analogs inhibit viral replication.

Caption: General mechanism of action of this compound nucleoside analogs.

Synthetic Workflow for Emtricitabine

The diagram below outlines a simplified workflow for the synthesis of Emtricitabine.

Caption: Simplified synthetic workflow for Emtricitabine.

Logical Relationship in Prodrug Activation

This diagram illustrates the logical progression from a prodrug to its active form, which is a common strategy for nucleoside antivirals.

Caption: Logical steps in the intracellular activation of a nucleoside prodrug.

References

- 1. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]